molecular formula C13H17NO B078827 Piperidine, 1-(4-methylbenzoyl)- CAS No. 13707-23-8

Piperidine, 1-(4-methylbenzoyl)-

Cat. No. B078827
CAS RN: 13707-23-8
M. Wt: 203.28 g/mol
InChI Key: JHOMIXKATLMPEJ-UHFFFAOYSA-N
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Description

Piperidine, 1-(4-methylbenzoyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-phenyl-4-methyl-1-piperidinamine benzoyl derivative and is commonly abbreviated as PMBP. The purpose of

Mechanism Of Action

The mechanism of action of PMBP is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes. This inhibition leads to a decrease in the activity of these enzymes, which in turn leads to a reduction in the production of certain proteins. This reduction in protein production can have a variety of effects on cellular processes and can potentially lead to therapeutic benefits.

Biochemical And Physiological Effects

PMBP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that PMBP can inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. In vivo studies have shown that PMBP can reduce tumor growth in animal models and can reduce the severity of inflammation in animal models of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of PMBP is its versatility as a building block for the synthesis of new compounds. PMBP can be easily modified to create new compounds with potentially therapeutic properties. However, one limitation of PMBP is its relatively low solubility in water, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on PMBP. One area of research is the synthesis of new compounds based on PMBP that have potential therapeutic applications. Another area of research is the development of new methods for the synthesis of PMBP that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of PMBP and its potential applications in various fields.
Conclusion:
Piperidine, 1-(4-methylbenzoyl)-, commonly known as PMBP, is a chemical compound that has potential applications in various fields. Its versatility as a building block for the synthesis of new compounds makes it a promising area of research. PMBP has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and inhibition of viral replication. While there are limitations to its use in certain experiments, there are many potential future directions for research on PMBP.

Synthesis Methods

The synthesis of PMBP involves the reaction of 4-methylbenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and at low temperatures. The resulting product is PMBP, which is a white crystalline solid with a melting point of 110-112°C.

Scientific Research Applications

PMBP has been extensively studied for its potential applications in various fields. One of the most promising areas of research is its use as a building block for the synthesis of new drugs. PMBP can be used to synthesize various compounds that have potential therapeutic applications, such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents.

properties

CAS RN

13707-23-8

Product Name

Piperidine, 1-(4-methylbenzoyl)-

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

(4-methylphenyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C13H17NO/c1-11-5-7-12(8-6-11)13(15)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3

InChI Key

JHOMIXKATLMPEJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCCCC2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCCCC2

Other CAS RN

28134-21-6
13707-23-8

synonyms

N-toluoyl piperidine

Origin of Product

United States

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